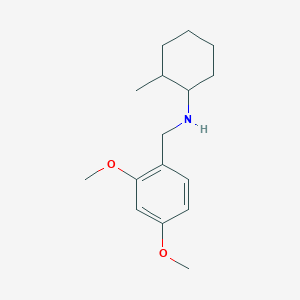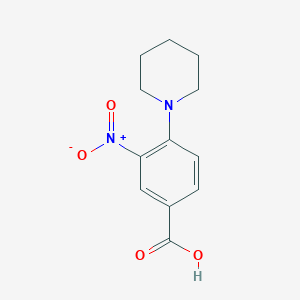
Diethyl 2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)propanedioate is a chemical compound that has been of interest to scientists in various fields of research and industry. It has a molecular formula of C11H16O6S and a molecular weight of 276.31 g/mol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H16O6S/c1-3-16-10(12)9(11(13)17-4-2)8-5-6-18(14,15)7-8/h5-6,8-9H,3-4,7H2,1-2H3 . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a powder that should be stored at room temperature .Applications De Recherche Scientifique
Electrochemical Characterization and Complexation with Lanthanide Cations
Studies have explored the electrochemical characterization of similar compounds through cyclic voltammetry and differential pulse voltammetry. These investigations reveal the redox processes related to specific functional groups and the complexation behavior towards lanthanide metal ions like Sm3+, Eu3+, Yb3+, and Tb3+ through electrochemical methods and UV-Vis spectroscopy (Amarandei et al., 2014) (Amarandei et al., 2014).
Crystal Structure Analysis
Research on the crystal structure of related compounds, like diethyl[(4chlorophenyl)(dibenzylamino)methyl]propanedioate, has provided insights into the molecular conformation, indicating potential pockets for coordinating metal atoms, as determined by spectral, elemental analyses, and X-ray diffraction data (Meskini et al., 2010).
Reaction Behaviors
The reaction of diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate with 1,2-dibromoethane has been studied, showing the formation of 2,3-dihydrothieno[3,4-b] [1,4]-dioxine-derivatives, characterized by spectroscopic methods, highlighting the versatility and reactivity of these compounds (Holzer et al., 1994).
Polymerization Processes
Research into the homopolymerization of 1,3-dioxan-2-one, synthesized from propanediol and di-ethyl carbonate, showcases the potential for creating high molecular weight poly(trimethylene carbonate) through ring-opening polymerization. This process highlights the application of similar compounds in developing sustainable polymers (Albertson & Sjöling, 1992).
Synthesis of Modified Carbohydrates
The conjugate addition of propane-1,3-dithiol to α,β-unsaturated ketones, including derivatives of diethoxy compounds, illustrates the method for creating partly modified carbohydrates. This research provides a pathway for synthesizing new carbohydrate analogues with potential applications in various fields (Valdersnes et al., 2012).
Safety and Hazards
Propriétés
IUPAC Name |
diethyl 2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)propanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O6S/c1-3-16-10(12)9(11(13)17-4-2)8-5-6-18(14,15)7-8/h5-6,8-9H,3-4,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBJCFNOZRVGMTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CS(=O)(=O)C=C1)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90388066 |
Source


|
| Record name | Diethyl (1,1-dioxo-2,3-dihydro-1H-1lambda~6~-thiophen-3-yl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90388066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17235-98-2 |
Source


|
| Record name | Diethyl (1,1-dioxo-2,3-dihydro-1H-1lambda~6~-thiophen-3-yl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90388066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-Hydroxyphenyl)methyl]piperidin-3-ol](/img/structure/B1364024.png)



![1-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]propan-2-amine](/img/structure/B1364049.png)



![2-[(2E)-2-(5-oxo-1,3-diphenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]benzoic acid](/img/structure/B1364058.png)
![4-(2-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazino)benzoic acid](/img/structure/B1364061.png)
![4-[(2Z)-2-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]benzoic acid](/img/structure/B1364062.png)


